Cas no 2097978-26-0 (4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline)

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline
- 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
-
- Inchi: 1S/C13H20N2O/c1-2-16-10-11-7-8-15(9-11)13-5-3-12(14)4-6-13/h3-6,11H,2,7-10,14H2,1H3
- InChI Key: IDKSNSMHZNMVTF-UHFFFAOYSA-N
- SMILES: O(CC)CC1CN(C2C=CC(=CC=2)N)CC1
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5166-10g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5166-2.5g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5166-1g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | E240171-1g |
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 1g |
$ 570.00 | 2022-06-05 | ||
TRC | E240171-500mg |
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-5166-5g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5166-0.25g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | E240171-100mg |
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-5166-0.5g |
4-(3-(ethoxymethyl)pyrrolidin-1-yl)aniline |
2097978-26-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline Related Literature
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
4. Back matter
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline
Introduction to 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline and Its CAS No. 2097978-26-0
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 2097978-26-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound’s molecular framework, featuring a pyrrolidine ring linked to an aniline moiety via an ethoxymethyl bridge, positions it as a promising candidate for further exploration in drug discovery and development.
The pyrrolidine scaffold is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In the case of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline, the ethoxymethyl substituent introduces additional conformational flexibility, which can influence its binding affinity and selectivity. This structural feature makes it particularly interesting for designing molecules with tailored pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the pyrrolidine ring in 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline can form hydrogen bonds with polar residues in protein targets, while the aniline group can engage in π-stacking interactions. These interactions are critical for the compound’s efficacy and may contribute to its potential therapeutic applications.
Moreover, the ethoxymethyl group has been shown to modulate the lipophilicity of the molecule, which is a key parameter in drug design. By adjusting this moiety, chemists can fine-tune the compound’s solubility and membrane permeability, enhancing its bioavailability. Such modifications are essential for developing orally active drugs that can reach their target sites efficiently.
In the context of current research, 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline has been investigated for its potential role in modulating neurological pathways. Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting its utility in treating conditions such as depression and anxiety. The pyrrolidine ring’s ability to mimic natural amino acids could also make it a valuable scaffold for developing next-generation neuromodulators.
The synthesis of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are crucial for producing high-quality intermediates that can be further functionalized to create more complex derivatives.
One of the most exciting aspects of working with 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is its versatility as a building block. Researchers can introduce various substituents at different positions on the molecule to explore new chemical space. This approach has led to the discovery of several novel analogs with enhanced biological activity. Such discoveries underscore the importance of exploring diverse structural motifs in drug development.
The pharmacological profile of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline is still under investigation, but early findings are promising. In vitro assays have revealed that this compound exhibits moderate affinity for certain receptor families, suggesting its potential as an allosteric modulator. Allosteric modulation is a desirable mechanism of action for drugs because it often leads to higher selectivity and reduced side effects compared to traditional orthosteric binding.
Another area of interest is the compound’s potential role in anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Studies have shown that modulating inflammatory pathways can lead to significant therapeutic benefits. The unique structural features of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline may allow it to interfere with key inflammatory mediators, offering a new strategy for treating these conditions.
As computational tools continue to evolve, so does our ability to predict the properties of complex molecules like 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline. Machine learning algorithms can now analyze large datasets to identify promising candidates for further experimental validation. This synergy between computational chemistry and experimental pharmacology accelerates the drug discovery process significantly.
The future of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline lies in its integration into larger drug development programs. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies and innovative methodologies, scientists can unlock the full potential of this compound and develop novel therapeutics that address unmet medical needs.
2097978-26-0 (4-(3-(Ethoxymethyl)pyrrolidin-1-yl)aniline) Related Products
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)




